Buparlisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

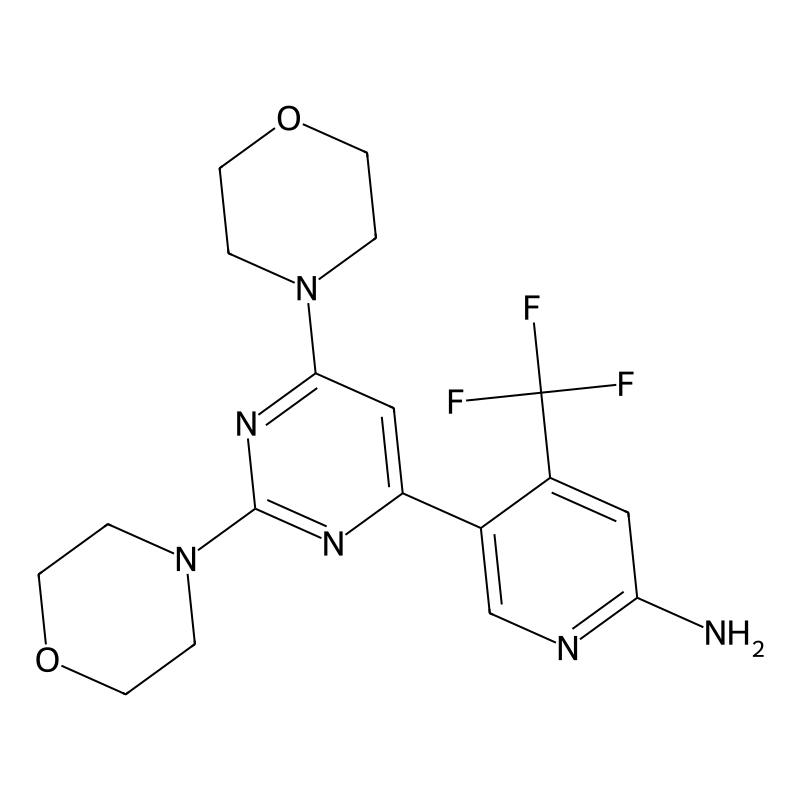

SMILES

solubility

Synonyms

Canonical SMILES

Buparlisib, also known as BKM120, is an orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor belonging to the 2,6-dimorpholinopyrimidine family. It competitively targets the ATP-binding site of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are crucial components of the PI3K/AKT/mTOR signaling pathway that governs cell proliferation and survival. A key distinguishing feature of Buparlisib is its demonstrated ability to cross the blood-brain barrier (BBB), making it a critical tool for research involving the central nervous system (CNS).

References

- [1] Bendell, J. C., et al. A phase I trial of the pan-PI3K inhibitor buparlisib (BKM120) in patients with advanced solid tumors. J Clin Oncol. 30, 2012 (suppl; abstr 3004).

- [2] Anderson, E. J., et al. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS ONE, 10(9), e0133610 (2015).

- [3] Zhu, J., et al. Research update on the anticancer effects of buparlisib. Oncology Letters, 20(5), 1-1 (2020).

- [5] de Gooijer, M. C., et al. Buparlisib is a brain penetrable pan-PI3K inhibitor. Scientific Reports, 8(1), 1-9 (2018).

- [6] Adamo, B., et al. Preclinical and Preliminary Clinical Activity of NVP-BKM120, an Oral Pan-Class I PI3K Inhibitor, in the Brain. In: CNS Cancers: Models, Prognostic Factors, and Targets (2015).

- [8] Beaver, J. A., et al. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Blood Cancer Journal, 4(9), e249-e249 (2014).

Selecting a PI3K inhibitor based solely on its 'pan-Class I' designation is a significant procurement risk that can compromise experimental validity. Close chemical analogs like Pictilisib (GDC-0941) exhibit drastically different pharmacokinetic profiles, particularly regarding blood-brain barrier (BBB) permeability, rendering them unsuitable for CNS-focused studies where Buparlisib excels. Furthermore, switching to dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235), introduces confounding variables by simultaneously inhibiting a key downstream effector, which may be undesirable in studies aiming to isolate the specific effects of PI3K inhibition. Even subtle differences in isoform selectivity, off-target kinase interactions, and metabolic stability between seemingly similar pan-inhibitors can lead to divergent biological effects and poor reproducibility, making direct substitution ill-advised for maintaining data integrity.

References

- [1] Folkes, A. J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532 (2008).

- [2] de Gooijer, M. C., et al. Buparlisib is a brain penetrable pan-PI3K inhibitor. Scientific Reports, 8(1), 1-9 (2018).

- [3] Maira, S. M., et al. NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is an effective antitumor agent in vitro and in vivo. Molecular cancer therapeutics, 7(7), 1851-1863 (2008).

- [4] Serra, V., et al. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer research, 68(19), 8022-8030 (2008).

- [5] Salphati, L., et al. Distribution of the Phosphatidylinositol 3-Kinase Inhibitors Pictilisib (GDC-0941) and GNE-317 in U87 and GS2 Intracranial Glioblastoma Models—Assessment by Matrix-Assisted Laser Desorption Ionization Imaging. Drug Metabolism and Disposition, 42(10), 1636-1644 (2014).

Exceptional Blood-Brain Barrier Permeability for Central Nervous System Research

Buparlisib demonstrates excellent penetration of the blood-brain barrier (BBB), a critical feature for any research targeting the central nervous system (CNS). In murine models, Buparlisib achieves a brain-to-plasma concentration ratio of 1.5 to 2.0. This is a significant advantage over other widely used pan-PI3K inhibitors, such as Pictilisib (GDC-0941), which has a brain-to-plasma ratio of less than 0.03 and is often undetectable in healthy brain tissue. This high degree of brain penetration is not restricted by key efflux transporters like P-gp and BCRP. In human studies on recurrent glioblastoma, Buparlisib achieved a tumor-to-plasma geometric mean ratio of 1.0, confirming effective distribution into brain tumor tissue.

| Evidence Dimension | Brain-to-Plasma Concentration Ratio |

| Target Compound Data | 1.5 - 2.0 (Buparlisib) |

| Comparator Or Baseline | <0.03 (Pictilisib / GDC-0941) |

| Quantified Difference | >50-fold higher brain-to-plasma ratio than Pictilisib |

| Conditions | In vivo pharmacokinetic studies in mice. |

For any in vivo study involving brain tumors or neurological targets, Buparlisib's ability to reach its site of action in the CNS makes it a required choice over non-penetrant alternatives.

Defined Selectivity Profile: Potent Pan-PI3K Inhibition with Weak mTOR Activity

Buparlisib provides potent, pan-Class I PI3K inhibition while exhibiting significantly weaker activity against related kinases, which is critical for dissecting specific pathway contributions. In cell-free assays, Buparlisib inhibits p110α, β, δ, and γ with IC50 values of 52 nM, 166 nM, 116 nM, and 262 nM, respectively. In contrast, its inhibitory activity against mTOR and Vps34 is substantially lower, with IC50 values of 4.6 µM and 2.4 µM, respectively. This profile distinguishes it from dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which potently inhibit both PI3K and mTOR complexes. This allows researchers to attribute observed effects primarily to PI3K inhibition without the confounding variable of direct, potent mTORC1/2 blockade.

| Evidence Dimension | IC50 Against mTOR Kinase |

| Target Compound Data | 4.6 µM (4600 nM) (Buparlisib) |

| Comparator Or Baseline | Potent nM-range inhibition (Dactolisib/BEZ235) |

| Quantified Difference | >80-fold less potent against mTOR compared to its p110α inhibition |

| Conditions | Cell-free kinase assays. |

For studies requiring precise interrogation of the PI3K pathway, Buparlisib offers a cleaner tool compound than dual PI3K/mTOR inhibitors, preventing misattribution of biological effects.

Established Formulation Compatibility for In Vivo and In Vitro Workflows

Buparlisib demonstrates well-documented solubility and formulation compatibility, facilitating reliable and reproducible dosing for both in vitro and in vivo experiments. It is highly soluble in DMSO (100 mg/mL or ~244 mM), enabling the preparation of high-concentration stock solutions for cell-based assays. For in vivo oral administration, Buparlisib has been successfully and repeatedly formulated in vehicles such as 10% DMSO / 90% corn oil or aqueous solutions containing 10% DMSO and 40% PEG300. This established compatibility contrasts with the challenges often faced with novel or less-characterized inhibitors that may have poor solubility or require extensive formulation development, saving time and ensuring consistent compound exposure in preclinical models.

| Evidence Dimension | Solubility and Formulation |

| Target Compound Data | Soluble to 100 mg/mL in DMSO; compatible with standard oral gavage vehicles (e.g., PEG300, corn oil). |

| Comparator Or Baseline | Compounds with poor solubility or requiring complex/custom formulation development. |

| Quantified Difference | N/A (Qualitative process advantage) |

| Conditions | Standard laboratory and preclinical formulation procedures. |

Procuring a compound with a proven history of successful formulation reduces the risk of experimental delays and ensures consistent, reproducible compound delivery in critical studies.

In Vivo Models of Primary and Metastatic Brain Cancers

Given its superior ability to cross the blood-brain barrier compared to analogs like Pictilisib, Buparlisib is the indicated choice for efficacy studies in orthotopic glioblastoma models, patient-derived xenografts of CNS lymphoma, or models of brain metastasis from other solid tumors.

Isolating PI3K-Dependent Signaling from mTOR-Mediated Effects

When the research goal is to specifically assess the consequences of inhibiting Class I PI3K activity, Buparlisib's weak activity against mTOR makes it a more precise tool than dual PI3K/mTOR inhibitors like Dactolisib (BEZ235). This is critical for accurately mapping pathway dependencies and mechanisms of action.

High-Throughput Screening and Preclinical Development Programs

Buparlisib's well-characterized potency, selectivity, and formulation properties make it a reliable reference compound for screening campaigns and a suitable candidate for preclinical studies that require consistent and reproducible compound administration, minimizing variability associated with poor handling characteristics.

References

- [1] de Gooijer, M. C., et al. Buparlisib is a brain penetrable pan-PI3K inhibitor. Scientific Reports, 8(1), 1-9 (2018).

- [2] Muscal, J. A., et al. Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma. Leukemia & Lymphoma, 1-9 (2023).

- [4] Bendell, J. C., et al. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Investigational new drugs, 32(4), 670-681 (2014).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3C [HSA:5290 5291 5293] [KO:K00922]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Ando Y, Inada-Inoue M, Mitsuma A, Yoshino T, Ohtsu A, Suenaga N, Sato M, Kakizume T, Robson M, Quadt C, Doi T. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Sci. 2014 Mar;105(3):347-53. doi: 10.1111/cas.12350. Epub 2014 Feb 13. PubMed PMID: 24405565.

3: Liang YC, Wu HG, Xue HJ, Liu Q, Shi LL, Liu T, Wu G. Effects of PI3K inhibitor NVP-BKM120 on acquired resistance to gefitinib of human lung adenocarcinoma H1975 cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Dec;33(6):845-51. doi: 10.1007/s11596-013-1209-5. Epub 2013 Dec 13. PubMed PMID: 24337846.

4: Lonetti A, Antunes IL, Chiarini F, Orsini E, Buontempo F, Ricci F, Tazzari PL, Pagliaro P, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Barata JT, Martelli AM. Activity of the pan-class I phosphoinositide 3-kinase inhibitor NVP-BKM120 in T-cell acute lymphoblastic leukemia. Leukemia. 2013 Nov 6. doi: 10.1038/leu.2013.369. [Epub ahead of print] PubMed PMID: 24310736.

5: Geisthoff UW, Nguyen HL, Hess D. Improvement in hereditary hemorrhagic telangiectasia after treatment with the phosphoinositide 3-kinase inhibitor BKM120. Ann Hematol. 2014 Apr;93(4):703-4. doi: 10.1007/s00277-013-1845-7. Epub 2013 Jul 27. PubMed PMID: 23892886.

6: Rosich L, Saborit-Villarroya I, López-Guerra M, Xargay-Torrent S, Montraveta A, Aymerich M, Villamor N, Campo E, Pérez-Galán P, Roué G, Colomer D. The phosphatidylinositol-3-kinase inhibitor NVP-BKM120 overcomes resistance signals derived from microenvironment by regulating the Akt/FoxO3a/Bim axis in chronic lymphocytic leukemia cells. Haematologica. 2013 Nov;98(11):1739-47. doi: 10.3324/haematol.2013.088849. Epub 2013 Jul 12. PubMed PMID: 23850807; PubMed Central PMCID: PMC3815175.

7: Zang C, Eucker J, Liu H, Coordes A, Lenarz M, Possinger K, Scholz CW. Inhibition of pan-class I phosphatidyl-inositol-3-kinase by NVP-BKM120 effectively blocks proliferation and induces cell death in diffuse large B-cell lymphoma. Leuk Lymphoma. 2014 Feb;55(2):425-34. doi: 10.3109/10428194.2013.806800. Epub 2013 Jul 25. PubMed PMID: 23721513.

8: Ren H, Zhao L, Li Y, Yue P, Deng X, Owonikoko TK, Chen M, Khuri FR, Sun SY. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis. Cancer Lett. 2013 Sep 28;338(2):229-38. doi: 10.1016/j.canlet.2013.03.032. Epub 2013 Apr 2. PubMed PMID: 23562472; PubMed Central PMCID: PMC3750077.

9: Kirstein MM, Boukouris AE, Pothiraju D, Buitrago-Molina LE, Marhenke S, Schütt J, Orlik J, Kühnel F, Hegermann J, Manns MP, Vogel A. Activity of the mTOR inhibitor RAD001, the dual mTOR and PI3-kinase inhibitor BEZ235 and the PI3-kinase inhibitor BKM120 in hepatocellular carcinoma. Liver Int. 2013 May;33(5):780-93. doi: 10.1111/liv.12126. Epub 2013 Mar 15. PubMed PMID: 23489999.

10: Amrein L, Shawi M, Grenier J, Aloyz R, Panasci L. The phosphatidylinositol-3 kinase I inhibitor BKM120 induces cell death in B-chronic lymphocytic leukemia cells in vitro. Int J Cancer. 2013 Jul;133(1):247-52. doi: 10.1002/ijc.27989. Epub 2013 Jan 15. PubMed PMID: 23238639; PubMed Central PMCID: PMC3847963.

Explore Compound Types